molecular formula C42H83NO3 B1234962 N-(15Z-tetracosenoyl)-sphinganine CAS No. 352518-80-0

N-(15Z-tetracosenoyl)-sphinganine

Cat. No.: B1234962
CAS No.: 352518-80-0
M. Wt: 650.1 g/mol
InChI Key: YUULKFVZRXQHPM-ATHUGRIKSA-N
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Description

N-(15Z-tetracosenoyl)-sphing-4-enine, also known as Cer(d18:1/24:1(15Z)), is a ceramide (Cer). Ceramides are members of the class of compounds known as sphingolipids (SPs), or glycosylceramides .


Synthesis Analysis

The synthesis of N-(15Z-tetracosenoyl)-sphing-4-enine involves a glucuronyl transfer reaction during the biosynthesis of the carbohydrate epitope HNK-1 .


Molecular Structure Analysis

The molecular formula of N-(15Z-tetracosenoyl)-sphing-4-enine is C40H79N2O6P. Its average mass is 715.039 Da and its monoisotopic mass is 714.567566 Da .


Chemical Reactions Analysis

N-(15Z-tetracosenoyl)-sphing-4-enine is involved in various biochemical transformations and transport reactions .


Physical and Chemical Properties Analysis

N-(15Z-tetracosenoyl)-sphing-4-enine has 46 heavy atoms, 0 rings, 0 aromatic rings, 37 rotatable bonds, a van der Waals molecular volume of 764.61, a topological polar surface area of 69.56, 3 hydrogen bond donors, 3 hydrogen bond acceptors, a logP of 13.32, and a molar refractivity of 203.91 .

Scientific Research Applications

Biosynthesis of Sphingolipids

N-(15Z-tetracosenoyl)-sphinganine plays a crucial role in the biosynthesis of sphingolipids. A study by Rother et al. (1992) demonstrated that sphingosine, a product of cellular sphingolipids, is not a biosynthetic intermediate but exclusively a catabolic product. This indicates that compounds like this compound are essential in the sphingolipid biosynthesis pathway (Rother, van Echten, Schwarzmann, & Sandhoff, 1992).

Structural Analysis in Sphingolipids

In research focusing on human platelets, Krivit and Hammarström (1972) identified various ceramides, including N-(tetracosenoyl) sphingosine, where this compound could be a precursor. This study underlines the importance of such compounds in understanding the structural components of ceramides in human cells (Krivit & Hammarström, 1972).

Ceramide Synthesis

Ong and Brady (1972) explored the synthesis of ceramides, where this compound could be a critical component. They used N-hydroxysuccinimide esters for direct N-acylation, forming ceramides with high yield, highlighting the compound's role in ceramide synthesis (Ong & Brady, 1972).

In Vivo Studies

A study by Ong and Brady (1973) showed that upon injection into rat brains, erythro-dl-[3-3H]sphinganine, a related compound, gets incorporated into ceramides. This indicates the potential involvement of this compound in similar biological processes in vivo (Ong & Brady, 1973).

Ceramide Synthesis Methods

The work by So et al. (2004) discusses the synthesis of sphinganines from serine-derived Weinreb amide, providing insight into methods of synthesizing compounds like this compound (So, Ndonye, Izmirian, Richardson, Guerrera, & Howell, 2004).

Mechanism of Action

Target of Action

N-(15Z-tetracosenoyl)-sphinganine, also known as N-(15Z)-tetracosenoylsphingosine , is a type of ceramide . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid. They play a crucial role in determining the cell’s response to stress and apoptosis .

Mode of Action

Ceramides, in general, are known to play a key role in various cellular signaling pathways, including those governing cell cycle arrest, apoptosis, and cell senescence .

Biochemical Pathways

This compound is involved in the sphingolipid metabolic pathway . Sphingolipids are a class of lipids containing a backbone of sphingoid bases, a set of aliphatic amino alcohols that includes sphingosine. They are major components of cell membranes and lipoproteins, and play important roles in signal transduction and cell recognition .

Pharmacokinetics

As a lipid molecule, it is likely to be absorbed in the intestines, distributed via lipoproteins in the blood, metabolized in the liver, and excreted in the bile .

Result of Action

The result of this compound’s action can vary depending on the cell type and the cellular context. In general, ceramides are known to promote cell cycle arrest and apoptosis, and inhibit cell growth and proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, changes in the lipid composition of cell membranes can affect the molecule’s ability to exert its effects . Additionally, factors such as pH and temperature can influence the stability and efficacy of the compound .

Properties

IUPAC Name

(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,40-41,44-45H,3-16,19-39H2,1-2H3,(H,43,46)/b18-17-/t40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUULKFVZRXQHPM-ATHUGRIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H83NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415277
Record name N-(15Z-tetracosenoyl)-sphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:0/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011769
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

352518-80-0
Record name N-(15Z-tetracosenoyl)-sphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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